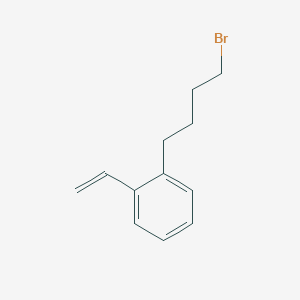

1-(4-Bromobutyl)-2-ethenylbenzene

Description

1-(4-Bromobutyl)-2-ethenylbenzene is an aromatic compound featuring a bromobutyl chain at the 1-position and an ethenyl (vinyl) group at the 2-position of the benzene ring. This structure combines aliphatic bromine reactivity with aromatic conjugation, making it a versatile intermediate in organic synthesis. Its bromobutyl moiety facilitates nucleophilic substitution reactions, while the ethenyl group enables participation in polymerization or cross-coupling processes.

Properties

CAS No. |

83729-54-8 |

|---|---|

Molecular Formula |

C12H15Br |

Molecular Weight |

239.15 g/mol |

IUPAC Name |

1-(4-bromobutyl)-2-ethenylbenzene |

InChI |

InChI=1S/C12H15Br/c1-2-11-7-3-4-8-12(11)9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2 |

InChI Key |

CCRVLYVLOUAXNZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1CCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-ethenylbenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene to introduce the bromine atom at the desired position. This is followed by a Heck reaction to introduce the ethenyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: m-Chloroperbenzoic acid or osmium tetroxide in the presence of co-oxidants.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed:

Substitution: Formation of 1-(4-substituted butyl)-2-ethenylbenzene derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of 1-(4-bromobutyl)-2-ethylbenzene.

Scientific Research Applications

1-(4-Bromobutyl)-2-ethenylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential as a building block in drug design and synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromobutyl)-2-ethenylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the ethenyl group is converted to an epoxide or diol via electrophilic addition .

Molecular Targets and Pathways:

Substitution Reactions: Target the bromine atom for nucleophilic attack.

Oxidation Reactions: Target the double bond for electrophilic addition.

Comparison with Similar Compounds

1-(4-Bromobutyl)-4-methylpyridin-1-ium

- Structural Differences : Replaces the ethenylbenzene group with a pyridinium ring.

- Reactivity/Applications : Demonstrated superior analytical performance as a derivatizing agent, achieving a lower limit of quantification (LLOQ) of 5 pM in peptide alkylation, attributed to enhanced ionization efficiency .

- Key Data: Property 1-(4-Bromobutyl)-2-ethenylbenzene 1-(4-Bromobutyl)-4-methylpyridin-1-ium LLOQ (pM) Not Reported 5 Primary Application Synthetic intermediate Analytical derivatization

2-(4-Bromobutyl)isoindole-1,3-dione

- Structural Differences : Contains a phthalimide group instead of ethenylbenzene.

- Reactivity/Applications: Used as a precursor for benzimidazolone synthesis via hydrazinolysis and nucleophilic substitution, highlighting the bromobutyl chain’s role in forming heterocycles .

- Key Insight : The phthalimide group enhances stability during N-alkylation, whereas the ethenyl group in the target compound may offer conjugation-dependent reactivity.

4-Bromobutyl(triphenyl)plumbane

- Structural Differences : Incorporates a triphenylplumbane group (heavy metal).

- Reactivity/Applications : Used in lead-containing materials, contrasting with the target compound’s likely pharmaceutical or polymer applications. The lead moiety introduces toxicity concerns and limits biological utility .

(E)-4-Bromostilbene

- Structural Differences : Features a conjugated ethenyl bridge between two aromatic rings.

- Reactivity/Applications : Exhibits photochemical activity due to extended conjugation, whereas the target compound’s isolated ethenyl group may prioritize electrophilic addition over photostability .

- Key Data: Property this compound (E)-4-Bromostilbene Conjugation Length Short (single ethenyl) Extended (stilbene) Melting Point (°C) Not Reported 138–140

4-Bromobutyl Acetate

- Structural Differences : Lacks an aromatic ring; bromobutyl chain is esterified.

- Reactivity/Applications : Primarily undergoes SN2 reactions due to the unhindered bromine, whereas the target compound’s aromatic ring may direct reactivity toward electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.